molecular formula C9H10N2O B12664873 (4-Ethoxyphenyl)cyanamide CAS No. 65195-63-3

(4-Ethoxyphenyl)cyanamide

Cat. No.: B12664873
CAS No.: 65195-63-3
M. Wt: 162.19 g/mol
InChI Key: FJUGLINMEXQSBP-UHFFFAOYSA-N
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Description

(4-Ethoxyphenyl)cyanamide is an organonitrogen compound characterized by a cyanamide functional group (–N–C≡N) attached to a 4-ethoxyphenyl substituent. Cyanamide derivatives are widely utilized in pharmaceuticals, agrochemicals, and synthetic chemistry due to their reactivity and biological activity .

Properties

CAS No.

65195-63-3

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

(4-ethoxyphenyl)cyanamide

InChI

InChI=1S/C9H10N2O/c1-2-12-9-5-3-8(4-6-9)11-7-10/h3-6,11H,2H2,1H3

InChI Key

FJUGLINMEXQSBP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxyphenyl)cyanamide typically involves the reaction of 4-ethoxyaniline with cyanogen bromide under basic conditions. This method leverages the nucleophilic nature of the amine group in 4-ethoxyaniline to facilitate the formation of the cyanamide group. The reaction is generally carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to neutralize the hydrogen bromide formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a multi-step process involving the initial synthesis of 4-ethoxyaniline, followed by its reaction with cyanogen bromide. The process is optimized to ensure high yields and purity of the final product, with careful control of reaction conditions such as temperature, solvent choice, and reaction time .

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxyphenyl)cyanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, primary amines, and various substituted phenyl derivatives .

Scientific Research Applications

(4-Ethoxyphenyl)cyanamide has found applications in several scientific research areas:

Mechanism of Action

The mechanism by which (4-Ethoxyphenyl)cyanamide exerts its effects involves the interaction of the cyanamide group with nucleophilic sites on target molecules. This interaction can lead to the formation of stable covalent bonds, thereby modifying the activity of the target molecule. The molecular targets often include enzymes and proteins, where the compound can act as an inhibitor or modulator of their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

Key Analogs:
  • (4-Methoxyphenyl)cyanamide : Methoxy substituent (–OCH₃) at the para position.
  • Hydrogen Cyanamide (H₂N–C≡N) : Parent compound without aromatic substitution.
  • N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS): Sulfonamide-linked cyanamide with a tolyl group.
Property (4-Ethoxyphenyl)cyanamide (4-Methoxyphenyl)cyanamide Hydrogen Cyanamide NCTS
Molecular Weight (g/mol) ~178.2 (estimated) 164.2 60.06 287.3
Substituent Effect Electron-donating ethoxy Electron-donating methoxy –NH₂ group Electron-withdrawing sulfonyl
Lipophilicity (LogP) Higher (ethoxy > methoxy) Moderate Low High
Applications Pharma intermediates Pharma/agrochemicals Agriculture Cyanation reagent

Key Insights :

  • Hydrogen cyanamide’s high polarity limits its use to agricultural settings (e.g., budbreak promotion in grapes), while aryl-substituted derivatives are better suited for pharmaceutical synthesis due to stability .

Reactivity Trends :

  • Ethoxy and methoxy groups activate the phenyl ring toward electrophilic substitution, but the longer ethoxy chain may slow reaction kinetics due to steric hindrance.
  • NCTS derivatives exhibit higher thermal stability, making them preferable for catalytic applications .

Toxicity Profile :

  • Aryl cyanamides (e.g., methoxy/ethoxy derivatives) are less toxic than hydrogen cyanamide, as the aromatic ring stabilizes the molecule and reduces metabolic release of free cyanamide .

Market and Industrial Relevance

  • Hydrogen Cyanamide : Global market dominated by agricultural applications, with key suppliers in Europe and Asia .
  • Aryl Cyanamides: Niche players in fine chemical markets.

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